16-Hydroxypalmitate
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Overview
Description
16-hydroxyhexadecanoate is an omega-hydroxy-long-chain fatty acid anion that is the conjugate base of 16-hydroxyhexadecanoic acid (also known as 16-hydroxypalmitic acid or juniperic acid). It has a role as a plant metabolite. It derives from a hexadecanoate. It is a conjugate base of a 16-hydroxyhexadecanoic acid.
Scientific Research Applications
Role in Plant Biochemistry
The microsomal fraction from embryonic shoots of germinating Vicia faba catalyzes midchain hydroxylation of 16-hydroxypalmitic acid, producing dihydroxypalmitic acid, a major component of cutin in higher plants. This reaction involves a cytochrome P-450-type protein and is crucial for the biosynthesis of cutin, the cuticular polymer of higher plants (Soliday & Kolattukudy, 1978).
Applications in Biochemistry and Biophysics
16-Fluoropalmitic acid, synthesized from 16-hydroxypalmitic acid, was used to make a fluorinated analog of dipalmitoylphosphatidylcholine (F-DPPC). This compound forms interdigitated bilayers in the gel state, differing from its nonfluorinated counterpart, demonstrating its utility in studies of lipid bilayer structures (Hirsh et al., 1998).
Importance in Cutin Biosynthesis
A study on Vicia faba epidermal extracts showed that 16-hydroxypalmitic acid can be enzymatically converted into 10,16-dihydroxypalmitic acid, a key reaction in the biosynthesis of cutin. This highlights its role in plant biochemistry and the formation of this important biopolyester (Walton & Kolattukudy, 1972).
Signal Induction in Plants
16-Hydroxypalmitic acid, a cutin monomer, has been shown to elicit hydrogen peroxide synthesis in rice leaves and induce the expression of the lipid transfer protein gene OsLTP5. This suggests a signaling role in plant defense reactions (Kim et al., 2008).
Properties
Molecular Formula |
C16H31O3- |
---|---|
Molecular Weight |
271.42 g/mol |
IUPAC Name |
16-hydroxyhexadecanoate |
InChI |
InChI=1S/C16H32O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h17H,1-15H2,(H,18,19)/p-1 |
InChI Key |
UGAGPNKCDRTDHP-UHFFFAOYSA-M |
SMILES |
C(CCCCCCCC(=O)[O-])CCCCCCCO |
Canonical SMILES |
C(CCCCCCCC(=O)[O-])CCCCCCCO |
Synonyms |
16-hydroxyhexadecanoate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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